Insecticidal Activity: Trans-bifenthrin, like other pyrethroids, disrupts the nervous system of insects by targeting sodium channels in their neurons. This disrupts nerve impulses, leading to paralysis and death of the insect []. Studies investigate the potency and efficacy of trans-bifenthrin against various insect pests, including termites, cockroaches, mosquitoes, and agricultural crop pests [].
Mode of Action Studies: Research explores the specific mechanisms by which trans-bifenthrin interacts with sodium channels and disrupts nerve function in insects. This knowledge helps develop more targeted insecticides and understand resistance mechanisms some insects develop.
Degradation Pathways: Research investigates the breakdown processes of trans-bifenthrin in the environment. This includes identifying the breakdown products and understanding the factors influencing the degradation rate.
Mammalian Toxicity: Scientific studies assess the potential health risks of trans-bifenthrin exposure to mammals, including humans. This research evaluates acute and chronic toxicity, potential for endocrine disruption, and carcinogenicity [].
Ecological Toxicity: Ecological toxicity studies evaluate the impact of trans-bifenthrin on non-target organisms, such as beneficial insects, fish, and aquatic invertebrates. This information is vital for ensuring safe pesticide use practices [].
Trans-Bifenthrin is a synthetic pyrethroid insecticide, part of a class of chemicals known for their effectiveness against a wide range of agricultural and household pests. It is characterized by its unique chemical structure, which includes a biphenyl moiety and a cyclopropane carboxylic ester. The compound is primarily used for pest control in various settings, including agriculture and residential areas. Its IUPAC name is 2-methylbiphenyl-3-ylmethyl (Z)-(1RS)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate, and it has the CAS number 82657-04-3 .
Trans-bifenthrin acts as a neurotoxin in insects by targeting voltage-gated sodium channels in their nervous system. These channels are responsible for transmitting nerve impulses. By binding to the channels, trans-bifenthrin disrupts the normal flow of ions, leading to paralysis and death of the insect [].
The synthesis of trans-bifenthrin typically involves several steps starting from simpler organic compounds. The process includes the formation of the biphenyl structure followed by the introduction of the cyclopropane carboxylic acid moiety through esterification reactions. Advanced synthetic methods may utilize chiral catalysts to enhance selectivity towards the desired trans-isomer .
Trans-Bifenthrin is widely used in agriculture as a pesticide for controlling a variety of pests on crops. It is also employed in residential pest control products for managing insects such as termites and ants. Additionally, it serves as a wood preservative due to its ability to protect against wood-destroying insects .
Studies on trans-bifenthrin interactions reveal that its effects can vary significantly based on its stereochemistry. The enantiomers exhibit different binding affinities to sodium channels in neuronal cells, impacting their neurotoxic effects. Research indicates that while trans-bifenthrin itself may have lower toxicity than its cis counterpart, both forms can lead to sublethal effects such as endocrine disruption and immunotoxicity in non-target organisms .
Trans-Bifenthrin belongs to a broader class of synthetic pyrethroids. Here are some similar compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Bifenthrin | Type I | Contains no cyano group; primarily used for agricultural pest control. |
| Deltamethrin | Type II | Contains a cyano group; more potent against certain pests due to enhanced neurotoxicity. |
| Lambda-cyhalothrin | Type II | Known for its rapid action and effectiveness against a wide range of insects. |
| Cypermethrin | Type II | Exhibits high stability in various environmental conditions; effective against mosquitoes. |
Trans-bifenthrin's uniqueness lies in its specific structural characteristics which influence its efficacy and safety profile compared to other pyrethroids. Its distinct mode of action and lower toxicity towards certain non-target species make it a preferred choice in various applications .
The development of trans-Bifenthrin emerged from a century-long progression in pyrethroid chemistry that began with the discovery of natural pyrethrins. The foundational work commenced in 1909 when Japanese biologist Fujitani published the first scientific report documenting the insecticidal activity of pyrethrum extracts. This initial discovery sparked global interest among chemists, leading to extensive structural elucidation efforts by notable researchers including Yamamoto, who first identified the cyclopropane ring structure in 1923, and subsequent Nobel Prize winners Staudinger and Ruzicka, who disclosed their comprehensive investigations during 1910-1916.
The transition from natural pyrethrins to synthetic analogues marked a pivotal advancement in insecticide technology. The first synthetic pyrethroid, allethrin, was discovered by Schechter and LaForge in 1949 at the United States Department of Agriculture, establishing the foundation for subsequent pyrethroid development. Commercial production of allethrin began in 1953 under Matsui at Sumitomo Chemical Company Limited, despite the complex synthesis requiring more than ten steps compared to the single-step synthesis of dichlorodiphenyltrichloroethane.
The evolution progressed through distinct generations, each addressing specific limitations of earlier compounds. First-generation pyrethroids, developed in the 1960s, included bioallethrin, tetramethrin, resmethrin, and bioresmethrin, which demonstrated greater activity than natural pyrethrins but suffered from photostability issues. The breakthrough came in 1967 when Elliott at Rothamsted Experimental Station invented resmethrin and bioresmethrin, marking the first synthetic pyrethroids with enhanced insecticidal activity and reduced mammalian toxicity.
Second-generation pyrethroids emerged by 1974, when the Rothamsted team discovered more persistent compounds including permethrin, cypermethrin, and deltamethrin. These compounds exhibited substantial resistance to light and air degradation, making them suitable for agricultural applications. The development of permethrin in 1973 represented the first photostable pyrethroid, achieved through replacement of light-sensitive moieties with alternative structural units.
Trans-Bifenthrin represents third-generation pyrethroid technology, characterized by enhanced stereochemical specificity and improved biological activity profiles. The compound incorporates advanced structural modifications that address the limitations of earlier generations while maintaining the favorable characteristics that made pyrethroids successful commercial insecticides.
Trans-Bifenthrin occupies a unique position within the pyrethroid classification system, which categorizes compounds based on their structural characteristics and biological mechanisms. The primary classification distinguishes between Type I and Type II pyrethroids based on the presence or absence of an α-cyano group within their molecular structures. Type I pyrethroids, including allethrin, permethrin, resmethrin, d-phenothrin, and tetramethrin, lack the α-cyano group and exhibit comparatively lower acute toxicity. Type II pyrethroids, such as cypermethrin, deltamethrin, cyhalothrin, cyfluthrin, and fenvalerate, incorporate the α-cyano group and demonstrate notably higher biological activity.
Trans-Bifenthrin presents an interesting classification case, as it is generally considered a Type I pyrethroid due to the absence of an α-cyano group in its molecular structure. However, several studies have suggested that bifenthrin acts as a mixture of Type I and Type II pyrethroids, indicating a more complex mechanism of action than traditional classifications suggest. This dual-action characteristic contributes to its enhanced efficacy profile and broad-spectrum activity against diverse insect populations.
The chemical structure of trans-Bifenthrin, with molecular formula C₂₃H₂₂ClF₃O₂ and molecular weight 422.87 grams per mole, features a biphenyl substructure with a methyl group at the ortho-position. This structural configuration differentiates it from other pyrethroid alcohol components and contributes to its unique biological properties. The compound exists as multiple stereoisomers, with the trans configuration representing the more biologically active form.
Within the broader pyrethroid family, trans-Bifenthrin belongs to the subclass characterized by substituted benzyl esters, specifically incorporating a biphenyl alcohol moiety. This structural feature distinguishes it from other major pyrethroid categories, such as the 3-phenoxybenzyl esters that include permethrin and cypermethrin, or the chrysanthemic acid derivatives that characterize first-generation compounds.
The compound's classification significance extends to its environmental behavior and persistence characteristics. Unlike many Type II pyrethroids that contain α-cyano groups and demonstrate extended environmental persistence, trans-Bifenthrin exhibits intermediate persistence properties that balance efficacy with environmental considerations. Field dissipation studies indicate half-lives ranging from 122 to 345 days in soil, positioning it among the more persistent pyrethroids while maintaining manageable environmental profiles.
Trans-Bifenthrin holds substantial significance in contemporary agricultural science due to its broad-spectrum efficacy and favorable application characteristics. The compound demonstrates effectiveness against a comprehensive range of agricultural pests, including aphids, caterpillars, beetles, thrips, and mites, making it particularly valuable in integrated pest management programs. Its application extends across diverse crop systems, including corn, cotton, fruits, vegetables, nuts, and ornamental plants, reflecting its versatility as an agricultural tool.
The agricultural significance of trans-Bifenthrin is particularly pronounced in the context of global food security challenges. Current projections indicate that agricultural production must increase by 48.6 percent worldwide from 2013 levels to meet global food demand by 2050. With only 12 percent of the world's land currently used for crop production and arable land decreasing, maximizing productivity from existing agricultural areas becomes critical. Trans-Bifenthrin contributes to this objective through its ability to protect crops from insect damage that would otherwise result in significant yield losses.
Environmental science perspectives on trans-Bifenthrin reveal complex interaction patterns with ecological systems. The compound's environmental fate characteristics include strong soil adsorption properties, with organic carbon partition coefficients exceeding 100,000 liters per kilogram of organic carbon. This high affinity for organic matter results in reduced mobility and limited potential for groundwater contamination, though it also contributes to persistence in soil environments.
Bioaccumulation studies demonstrate significant concentration factors in aquatic organisms, with bioconcentration factors ranging from 2,140 liters per kilogram for edible portions to 8,720 liters per kilogram for non-edible portions in fish studies. These findings indicate potential for bioaccumulation in aquatic food webs, requiring careful consideration in environmental risk assessments.
The compound's photostability represents a significant advancement in pyrethroid technology, with aqueous photolysis half-lives of 276 days for certain labeled forms and 416 days for others. This stability enables extended field efficacy while potentially increasing environmental persistence compared to earlier pyrethroid generations. Hydroxyl radical reaction half-life estimates of approximately 0.4 days suggest limited potential for long-range atmospheric transport.
Degradation pathways in environmental systems primarily involve aerobic metabolism, with half-lives ranging from 97 to 250 days under laboratory conditions. Field studies demonstrate patterns consistent with laboratory findings, showing relatively high persistence and low mobility in soil systems. The major degradation route results in 4'-hydroxy bifenthrin formation, with no major metabolites exceeding 10 percent of applied quantities in laboratory studies.
Global usage patterns for trans-Bifenthrin reflect its emergence as a critical component in worldwide pest management strategies. The Asia Pacific region currently leads global bifenthrin consumption, attributed to robust agricultural bases requiring chemical intervention to enhance productivity. This regional dominance aligns with the area's significant agricultural production and relatively permissive regulatory environments for synthetic pyrethroid applications.
North American markets demonstrate substantial bifenthrin utilization, accounting for 34.02 percent of global market share as of 2022, with market valuation reaching 339.48 million United States dollars. The United States represents 62.50 percent of North American consumption, driven by extensive agricultural applications and established pest control infrastructure. European markets show more modest growth patterns due to stringent chemical regulations and consumer preferences for organic agricultural solutions.
Application patterns vary significantly across different sectors and geographic regions. Agricultural applications dominate global usage, with the compound registered for use on diverse crop categories including field crops, fruit and vegetable production, and specialty agricultural systems. The insecticide and pesticide application segment accounted for the highest market share in 2022, reflecting the compound's primary role in crop protection strategies.
Residential and commercial pest control applications represent rapidly expanding usage categories. The residential segment is projected to experience the fastest compound annual growth rate during the forecast period, driven by increasing awareness of pest-related health risks and property damage. Urban pest control applications target diverse species including ants, cockroaches, mosquitoes, termites, bedbugs, and spiders, reflecting the compound's broad-spectrum activity profile.
Formulation preferences demonstrate clear market trends, with liquid formulations comprising 62.45 percent of market share in 2022. Liquid formulations offer advantages in application convenience, precise targeting, and uniform distribution, contributing to their market dominance. Solid formulations, including powders and granules, serve specialized application niches requiring extended release characteristics or specific delivery mechanisms.
Vector control applications represent an emerging usage category with significant growth potential. The rising prevalence of vector-borne diseases globally creates demand for effective mosquito and arthropod control products incorporating trans-Bifenthrin. These applications require careful balance between efficacy and environmental stewardship, particularly in sensitive aquatic environments where vector breeding occurs.
Table 1: Global Bifenthrin Market Distribution by Region (2022)
| Region | Market Share (%) | Market Value (Million USD) | Primary Applications |
|---|---|---|---|
| Asia Pacific | Not specified | Not specified | Agricultural production, vector control |
| North America | 34.02 | 339.48 | Agricultural, residential pest control |
| United States | 62.50* | Not specified | Diverse agricultural and urban applications |
| Europe | Not specified | Not specified | Limited agricultural, organic alternatives preferred |
| Other Regions | Not specified | Not specified | Emerging markets, specialized applications |
*Percentage of North American market
Table 2: Bifenthrin Application Segments and Growth Projections
| Application Segment | Market Share (2022) | Projected CAGR (2023-2031) | Key Drivers |
|---|---|---|---|
| Agricultural | Highest | Not specified | Global food security demands |
| Insecticide/Pesticide | Highest overall | Not specified | Broad-spectrum efficacy |
| Pest Control | Not specified | Fastest growing | Health and property protection |
| Residential | Not specified | Fastest growing | Urban pest management needs |
| Commercial | Not specified | Not specified | Professional pest control services |
Industrial applications encompass specialized sectors requiring specific pest control solutions. These include food processing facilities, pharmaceutical manufacturing, and other industries where pest contamination poses significant economic and regulatory risks. The compound's persistence characteristics and broad-spectrum activity make it suitable for these demanding applications where consistent, long-term protection is essential.
Trans-bifenthrin possesses two stereogenic centers located at the C1 and C3 positions of the cyclopropane carboxylate moiety [1] [2] [3]. These asymmetric carbon atoms are responsible for the chiral nature of the molecule and give rise to multiple stereoisomeric forms. The cyclopropane ring in bifenthrin contains gem-dimethyl substitution at the C2 position, while the C1 carbon bears the carboxylate ester linkage to the biphenyl alcohol moiety, and the C3 carbon is attached to the vinyl group containing the chloro-trifluoromethyl substituents [4] [5].
Each stereogenic center can adopt either R or S absolute configuration according to the Cahn-Ingold-Prelog priority rules [6] [7]. In the trans-bifenthrin isomer, the two chiral centers exhibit a trans-relationship, meaning they have opposite relative configurations. The absolute configurations for trans-bifenthrin are designated as (1R,3R) and (1S,3S), representing the two enantiomeric forms of the trans-diastereomer [8] [9] [3].
The presence of these two stereogenic centers results in a total of four possible stereoisomers for each geometric isomer (Z or E) at the vinyl double bond, leading to eight total stereoisomers when both geometric configurations are considered [2] [10] [11]. However, in technical-grade bifenthrin products, the trans-isomer represents only a minor component compared to the predominant cis-isomer [1] [4].
The cis-trans isomerism in bifenthrin arises from the relative spatial arrangement of substituents around the two stereogenic centers of the cyclopropane ring [1] [5]. This type of isomerism is also referred to as diastereomerism, as the cis and trans forms are stereoisomers that are not mirror images of each other [10] [11].
In the cis-isomer, the two chiral centers have the same relative configuration, resulting in (1R,3S) and (1S,3R) absolute configurations [3]. Conversely, in the trans-isomer, the chiral centers exhibit opposite relative configurations, yielding (1R,3R) and (1S,3S) absolute configurations [8] [9]. The cis-isomer predominates in commercial bifenthrin formulations due to its significantly higher insecticidal activity compared to the trans-isomer [12] [13].
Technical-grade bifenthrin typically contains a cis-to-trans ratio of 98.65:1.35, which represents the standard composition specified for commercial products [1] [2] [14]. Regulatory specifications require a minimum of 97% cis-isomer content with a maximum of 3% trans-isomer content to ensure adequate biological activity [15] [4]. This ratio is maintained through controlled synthetic processes and is routinely monitored using analytical methods such as High Performance Liquid Chromatography with appropriate separation conditions [4] [5] [16].
The analytical determination of cis-trans ratios employs reverse-phase HPLC systems that provide baseline separation between the two diastereomers [5] [16]. These methods utilize octadecyl-substituted silica columns with mobile phases typically consisting of acetonitrile-water or methanol-water mixtures, enabling quantitative analysis of each isomeric form [17] [4].
The vinyl double bond in the bifenthrin structure exhibits geometric isomerism, specifically Z/E configuration, which represents another level of stereochemical complexity in the molecule [1] [2] [4]. The Z/E nomenclature follows the Cahn-Ingold-Prelog priority rules, where Z (zusammen, meaning "together" in German) indicates that the higher priority substituents on each carbon of the double bond are on the same side, while E (entgegen, meaning "opposite") indicates they are on opposite sides [6].
In bifenthrin, the vinyl double bond connects the chloro-trifluoromethyl carbon to the cyclopropane ring. The Z-isomer represents the predominant configuration in technical-grade products, typically accounting for 99.67% of the total product, while the E-isomer constitutes only approximately 0.33% [1] [2] [14]. This highly skewed ratio reflects both synthetic selectivity and the relative stability of the Z-configuration under normal storage and handling conditions.
The Z-configuration is characterized by the spatial arrangement where the chlorine atom and the cyclopropane ring substituent are positioned on the same side of the double bond plane [18] [4]. This geometric arrangement is crucial for the biological activity of bifenthrin, as the Z-isomer exhibits significantly higher insecticidal potency compared to the E-isomer [12] [19].
Analytical methods for determining Z/E ratios employ normal-phase HPLC systems that can resolve all geometric and stereoisomeric combinations present in technical bifenthrin [4] [5]. These methods provide full resolution of cis-trans and Z/E isomers, enabling comprehensive characterization of the stereoisomeric composition. The analytical procedures typically utilize silica-based columns with hexane-alcohol mobile phases that facilitate separation based on the different polarities and molecular shapes of the geometric isomers [17] [4].
The stereoisomeric relationships in trans-bifenthrin encompass both enantiomeric and diastereomeric pairs, reflecting the complex three-dimensional architecture of the molecule [10] [11]. Understanding these relationships is essential for comprehending the biological activity, environmental fate, and analytical behavior of different bifenthrin isomers.
Enantiomeric relationships exist between stereoisomers that are non-superimposable mirror images of each other [10] [11]. In trans-bifenthrin, the (1R,3R) and (1S,3S) configurations represent a pair of enantiomers. These enantiomers possess identical physical and chemical properties in achiral environments but exhibit different biological activities and environmental behaviors due to their interactions with chiral biological systems [20] [21] [22].
Research has demonstrated significant enantioselectivity in the toxicological effects of bifenthrin enantiomers. The 1S-cis-bifenthrin enantiomer exhibits 3-4 times higher toxicity to humans compared to the 1R-cis-bifenthrin enantiomer, while the latter demonstrates over 300 times greater insecticidal efficacy [12]. Similar enantioselectivity patterns have been observed in aquatic toxicity studies, where the 1R-cis enantiomer was the only form showing toxicity against Ceriodaphnia dubia [20].
Diastereomeric relationships occur between stereoisomers that are not mirror images, such as the cis and trans forms of bifenthrin [10] [11]. Diastereomers exhibit different physical and chemical properties, including different melting points, solubilities, and chromatographic behaviors. This property difference enables their separation using conventional analytical techniques such as non-chiral HPLC or gas chromatography [5] [16].
The environmental fate of bifenthrin enantiomers shows marked selectivity, with preferential degradation of specific enantiomers in biological systems [20] [19]. In field sediments, the (-) enantiomer of cis-bifenthrin was preferentially degraded, resulting in relative enrichment of the (+) enantiomer over time. This enantioselectivity in degradation processes has important implications for environmental risk assessment and the long-term persistence of individual isomers [19].
The isomeric composition of technical-grade bifenthrin reflects both synthetic methodology and regulatory requirements for commercial insecticide products [1] [4] [14]. The standard cis-to-trans ratio of 98.65:1.35 represents a carefully controlled balance that maximizes biological efficacy while maintaining manufacturing consistency and regulatory compliance.
| Isomer Type | Typical Percentage (%) | Configuration |
|---|---|---|
| Z-cis-Bifenthrin | ~98.32 | Z-(1R,3R) + Z-(1S,3S) |
| E-cis-Bifenthrin | ~0.33 | E-(1R,3R) + E-(1S,3S) |
| Z-trans-Bifenthrin | ~1.34 | Z-(1R,3R) + Z-(1S,3S) |
| E-trans-Bifenthrin | ~0.01 | E-(1R,3R) + E-(1S,3S) |
| Total cis-isomers | 98.65 | All cis-configurations |
| Total trans-isomers | 1.35 | All trans-configurations |
The predominance of the cis-isomer reflects its superior insecticidal activity compared to the trans-isomer [12] [13]. Regulatory specifications established by international organizations such as FAO and WHO require technical bifenthrin to contain a minimum of 97% cis-isomer and a maximum of 3% trans-isomer [15] [4]. These specifications ensure consistent biological performance and facilitate standardized analytical procedures for quality control.
Manufacturing processes are designed to favor the formation of cis-isomers through controlled reaction conditions, including temperature, catalyst selection, and reaction time optimization [4] [5]. The synthetic route typically involves cyclization reactions that preferentially generate the thermodynamically favored cis-configuration, although some trans-isomer formation is inevitable due to kinetic factors.
Quality control procedures employ validated analytical methods to monitor isomeric ratios throughout the manufacturing process [17] [4] [5]. These methods typically utilize reverse-phase HPLC with UV detection, providing baseline separation between cis and trans isomers with quantification limits suitable for specification compliance. The analytical procedures are validated according to international guidelines, ensuring accuracy, precision, and reproducibility of isomeric ratio determinations [5] [16].